

Physicochemical Properties of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(phenoxymethyl)benzoic acid** (CAS No: 724-98-1). The information herein is curated for professionals in research and development, offering a summary of quantitative data, detailed experimental protocols for key property determination, and a logical workflow for its synthesis and characterization.

Core Physicochemical Data

2-(Phenoxymethyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with a phenoxymethyl group at the ortho position.^[1] This structure imparts specific chemical and physical characteristics vital for its application in various scientific domains, including medicinal chemistry and material science. The compound typically presents as a white to off-white solid.^[1]

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(Phenoxymethyl)benzoic acid**. It is important to distinguish between experimentally determined values and computationally predicted data, as indicated in the "Data Type" column.

Property	Value	Unit	Data Type	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	-	-	[2]
Molecular Weight	228.24	g/mol	Calculated	[2]
Melting Point	126	°C	Experimental	[3][4]
Boiling Point	155-158 (at 0.03 Torr)	°C	Predicted	[4]
pKa	3.85 ± 0.36	-	Predicted	[3][4]
LogP (Octanol-Water)	2.964	-	Predicted	[5]
Water Solubility	Limited; log ₁₀ WS = -3.76 (mol/L)	-	Predicted	[1][5]
Density	1.222 ± 0.06	g/cm ³	Predicted	[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2-(phenoxymethyl)benzoic acid** are outlined below. These protocols are based on standard laboratory practices for similar organic acids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of dry **2-(phenoxymethyl)benzoic acid** is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
- **Measurement:**
 - **Thiele Tube Method:** The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
 - **Digital Apparatus:** The capillary tube is placed in the heating block of a digital melting point apparatus. The temperature is ramped up, and the melting range is observed and recorded. For a pure compound, the melting range should be narrow (typically $\leq 2\text{ }^{\circ}\text{C}$).

Determination of Solubility

The solubility of **2-(phenoxymethyl)benzoic acid** can be determined in various solvents using the shake-flask method.

Apparatus:

- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Centrifuge
- Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- **Sample Preparation:** An excess amount of **2-(phenoxymethyl)benzoic acid** is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker or water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined potentiometrically by titrating a solution of the acid with a strong base.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

- **Sample Preparation:** A precisely weighed amount of **2-(phenoxymethyl)benzoic acid** is dissolved in a suitable solvent mixture (e.g., water-ethanol, as the compound has limited water solubility).

- **Titration:** The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the inflection point of the curve.
- **pKa Calculation:** The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

- Separatory funnel or sealed centrifuge tubes
- Orbital shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- n-Octanol and water (mutually saturated)

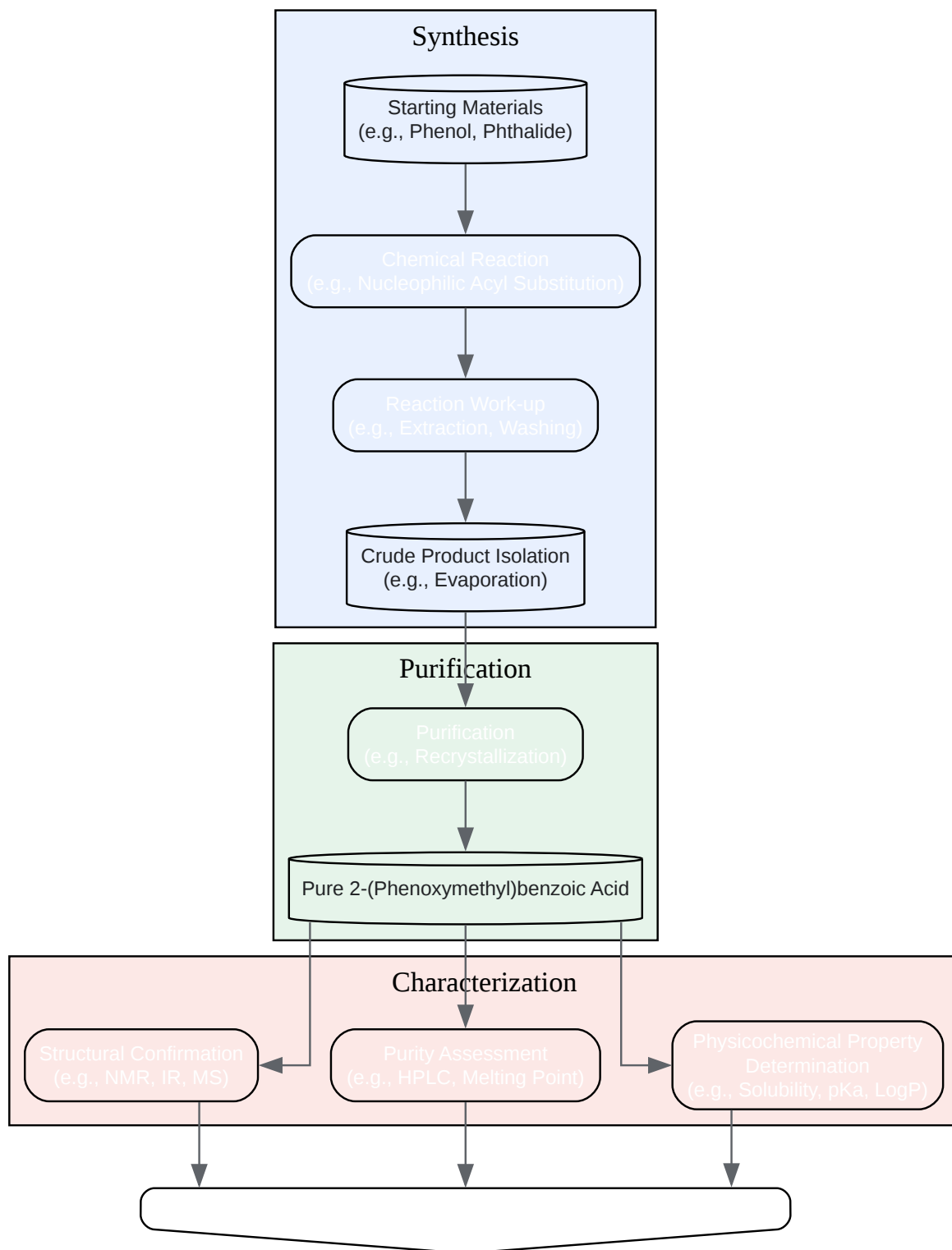
Procedure:

- **Solvent Preparation:** n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.
- **Partitioning:** A known amount of **2-(phenoxymethyl)benzoic acid** is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
- **Equilibration:** The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to achieve a clean separation of the n-octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of **2-(phenoxymethyl)benzoic acid**, a process common in organic and medicinal chemistry research.



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Caption: General workflow for the synthesis and characterization of 2-(Phenoxymethyl)benzoic acid.

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